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Compound of Interest

Compound Name: (-)-Isopinocampheol

Cat. No.: B1672273

Introduction: (-)-lsopinocampheol is a bicyclic monoterpene alcohol that serves as a critical
chiral building block in modern organic synthesis.[1] Derived from the hydroboration of (-)-a-
pinene, a readily available natural product from pine trees, it is highly valued for its role in the
preparation of chiral reagents.[2][3] This technical guide provides a comprehensive overview of
its physical and chemical properties, experimental protocols for its synthesis and application,
and essential safety information for researchers, scientists, and drug development

professionals.

General Information and Chemical Identifiers

(-)-Isopinocampheol is identified by several names and numbers across chemical databases.
Its stereochemistry is crucial to its function in asymmetric synthesis.
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Identifier Value
(1R,2R,3R,5S)-2,6,6-
IUPAC Name
Trimethylbicyclo[3.1.1]heptan-3-o0l[4][5]
[-Isopinocampheol, (1R,2R,3R,5S)-(-)-
Synonyms ) )
Isopinocampheol, 3-Pinanol[4][5][6]
CAS Number 25465-65-0[4][5][7]
EC Number 247-011-9[5]

Molecular Formula

C10H180[5][7][8]

Molecular Weight

154.25 g/mol [5][7][8]

InChl Key

REPVLJRCJUVQFA-BZNPZCIMSA-NI[5]

Canonical SMILES

C[C@H]1--INVALID-LINK--CC2CC1C2(C)C[5]

Physical Properties

The physical characteristics of (-)-lsopinocampheol have been well-documented. It typically

presents as a white crystalline solid at room temperature with a distinct pine-like aroma.[3][7]

Property Value
Appearance White crystalline solid[3]
) ) 51-53 °C[5] (also reported as 52-55 °C[7] and
Melting Point
55-56 °C[3])
Boiling Point 219 °C (lit.)[5][7]; 80-82 °C at 2 mmHg[2]

Specific Optical Rotation

[a]22/D -34°, ¢ = 20 in ethanol[5]

Solubility

Soluble in organic solvents; limited solubility in
water (est. 926.3 mg/L at 25 °C)

Flash Point

93.4 °C (200.1 °F) - closed cup[5]

Vapor Pressure

0.029 mmHg at 25 °C (est.)[7][9]
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Chemical Properties and Reactivity

(-)-Isopinocampheol's primary value lies in its stereochemistry, which is exploited in
asymmetric synthesis. The hydroxyl group is the main site of reactivity.

o Chiral Auxiliary: It is a precursor to several highly effective chiral reducing agents.

o Oxidation: (-)-Isopinocampheol can be oxidized to the corresponding ketone, (-)-
iIsopinocamphone, using reagents such as hydrogen peroxide with a vanadium phosphorus
oxide catalyst.[3]

o Derivatization to Chiral Boranes: Its most significant application is the synthesis of
diisopinocampheylborane derivatives. Reacting (-)-lsopinocampheol-derived boranes with
prochiral ketones leads to the formation of chiral alcohols with high enantiomeric excess.[10]
[11] Reagents like Diisopinocampheylchloroborane (Ipc2BCl), known as DIP-Chloride, are
commercially available and widely used for this purpose.[11]

Experimental Protocols

The following sections detail established methodologies for the synthesis of (-)-
Isopinocampheol and its subsequent use in asymmetric reduction.

This procedure is adapted from established methods that yield high-purity material.[2] It
involves the hydroboration of (-)-a-pinene followed by an oxidative workup.

Materials and Equipment:

Three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and
nitrogen inlet

(-)-a-pinene (=91% ee)

Borane-methyl sulfide complex (BMS)

Tetrahydrofuran (THF), anhydrous

Sodium hydroxide (NaOH) solution
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Hydrogen peroxide (H20:2) solution (30%)

Ether or other suitable extraction solvent

Anhydrous magnesium sulfate or potassium carbonate
Rotary evaporator

Distillation apparatus

Methodology:

Hydroboration: A dry, nitrogen-flushed three-necked flask is charged with (-)-a-pinene and
anhydrous THF. The solution is cooled to 0 °C in an ice bath.

Borane-methyl sulfide (BMS) is added dropwise to the stirred solution, ensuring the internal
temperature is maintained at 0-5 °C.[12]

After the addition is complete, the reaction mixture is stirred at 0 °C for several hours to allow
for the formation of diisopinocampheylborane. An equilibration period at this temperature can
improve the optical purity of the intermediate.[2]

Oxidation: The reaction mixture is carefully warmed to room temperature. A solution of
sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen
peroxide, maintaining the temperature below 40 °C with cooling.

The mixture is stirred for several hours at room temperature to ensure complete oxidation.

Workup and Purification: The reaction mixture is extracted multiple times with ether. The
combined organic layers are washed with water and brine, then dried over anhydrous
magnesium sulfate.[2]

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude
product.

The crude (-)-Isopinocampheol is purified by fractional distillation under reduced pressure
to yield a crystalline solid.[2]
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Figure 1. Synthesis of (-)-lsopinocampheol from (-)-a-pinene.

This protocol provides a general workflow for the enantioselective reduction of a prochiral
ketone (e.g., acetophenone) using a chiral borane reagent derived from (-)-lsopinocampheol,
such as Diisopinocampheylchloroborane (DIP-Chloride).[11]

Materials and Equipment:

Diisopinocampheylchloroborane (DIP-Chloride) or in-situ prepared diisopinocampheylborane

Prochiral ketone (e.g., acetophenone)

Anhydrous solvent (e.g., THF or ether)

Diethanolamine or other suitable quenching agent

Standard glassware for inert atmosphere reactions
Methodology:

e Setup: A dry, nitrogen-flushed reaction vessel is charged with the chiral borane reagent
dissolved in an anhydrous solvent. The solution is cooled to the appropriate temperature
(typically -25 °C to 0 °C).[12]

e Reduction: The prochiral ketone is added dropwise to the stirred solution of the chiral
reagent.
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e The reaction is monitored by TLC or GC until the starting material is consumed. Reaction
times can vary from hours to days depending on the substrate.[12]

» Workup: The reaction is quenched by the addition of a suitable reagent like diethanolamine
to break up the borane complex.

e The mixture is diluted with a suitable solvent (e.g., ether) and washed to remove boron
byproducts and the quenching agent.

e The organic layer is dried, and the solvent is evaporated.

e Analysis: The resulting chiral alcohol is purified (e.g., by chromatography or distillation). The
enantiomeric excess (ee) of the product is determined using chiral HPLC or GC. The reagent
derived from (-)-Isopinocampheol typically yields the (S)-alcohol.[11]

Asymmetric Reduction Workflow

Prochiral Ketone

(R-CO-R)
Reduction > Intermediate Hydrolytic Chiral Alcohol
‘ in THF @ -25°C Borate Ester Complex Workup (High ee)

Chiral Borane Reagent
(e.g., DIP-Chloride)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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isopinocampheol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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